Cas no 1285524-01-7 (3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide structure](https://www.kuujia.com/scimg/cas/1285524-01-7x500.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- AKOS002170992
- 3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
- Z57461112
- 1285524-01-7
- F1092-2856
- (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- STK105023
- (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 1H-Pyrazole-3-carboxylic acid, 5-[3-methoxy-4-(phenylmethoxy)phenyl]-, (2E)-2-(2-pyridinylmethylene)hydrazide
- 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide
-
- Inchi: 1S/C24H21N5O3/c1-31-23-13-18(10-11-22(23)32-16-17-7-3-2-4-8-17)20-14-21(28-27-20)24(30)29-26-15-19-9-5-6-12-25-19/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+
- InChI Key: RLVLOVVESIEQOI-CVKSISIWSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1OC)C1C=C(C(N/N=C/C2C=CC=CN=2)=O)NN=1
Computed Properties
- Exact Mass: 427.16443955g/mol
- Monoisotopic Mass: 427.16443955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 3.8
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-2856-4mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-10μmol |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-25mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-2μmol |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-5mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-10mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-5μmol |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-40mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-75mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1092-2856-15mg |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide |
1285524-01-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Introduction to 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide (CAS No. 1285524-01-7)
3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide, identified by its CAS number 1285524-01-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of benzyloxy, methoxy, and pyridin-2-yl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The benzyloxy group at the 4-position of the phenyl ring introduces a bulky, electron-donating moiety that can influence the electronic properties of the molecule. This substitution pattern is often employed in medicinal chemistry to enhance solubility, metabolic stability, and binding affinity to biological targets. The methoxy group at the 3-position further modulates the electronic distribution and can participate in hydrogen bonding interactions, which are crucial for enzyme inhibition and receptor binding. The pyrazole core itself is a privileged scaffold in drug design, known for its ability to engage with various biological targets such as enzymes and receptors.
The N'-[(1E)-(pyridin-2-yl)methylidene] moiety represents a chelating group that can interact with metal ions or form coordination complexes. This feature is particularly relevant in the development of metallodrugs and metal-based therapeutics, where metal-pyridine coordination plays a critical role in biological activity. The 1H-pyrazole-5-carbohydrazide part of the molecule suggests potential reactivity with aldehydes or ketones, enabling further derivatization and diversification of the compound library.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such compounds to predict their biological activity. The presence of multiple aromatic rings and heterocyclic moieties in 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide suggests strong potential for π-stacking interactions, which are known to enhance binding affinity in protein-ligand interactions. These insights have guided researchers in optimizing the compound's structure for improved pharmacokinetic properties.
In vitro studies have demonstrated that derivatives of pyrazole with similar structural motifs exhibit promising activities against various therapeutic targets. For instance, some pyrazole-based compounds have shown inhibitory effects on kinases, which are key enzymes involved in cancer cell proliferation and signaling pathways. The benzyloxy, methoxy, and pyridin-2-yl substituents in this compound may contribute to its ability to modulate kinase activity by interacting with specific residues in the active site or allosteric pockets.
Furthermore, the carbohydrazide functionality at the 5-position of the pyrazole ring opens up possibilities for further chemical modifications. Carbohydrazides are versatile intermediates that can be used to form hydrazones or hydrazones with aldehydes or ketones, leading to new derivatives with tailored biological properties. This reactivity has been exploited in the synthesis of novel heterocyclic compounds with potential applications in anti-inflammatory, anti-microbial, and anti-cancer therapies.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide. Predictive models have been developed to assess the likelihood of a compound's success based on its structural features, including substitution patterns like those present in this molecule. These models take into account factors such as lipophilicity, solubility, metabolic stability, and binding affinity to target proteins.
One notable application of this compound is in the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new therapeutic strategies. Pyrazole derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The structural features of 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide make it a candidate for further investigation in this area.
Another emerging area where this compound shows potential is in neurodegenerative diseases research. Pyrazole derivatives have been investigated for their ability to modulate neurotransmitter systems and protect against neurotoxicity. The presence of aromatic rings and heterocyclic moieties may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes. Preclinical studies are ongoing to explore these possibilities further.
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(1E)-(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and α-bromo ketones or aldehydes, followed by functional group transformations such as etherification and alkylation. Advanced synthetic techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
The pharmaceutical industry continues to invest heavily in developing novel compounds like 3-[4-(benzyloxy) -3-methoxyphenyl]-N'-[(1E)-(pyridin -2 -yl)methylidene ] -1H - py raz ole -5 -car bo hy dra zide due to their potential therapeutic benefits. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory discoveries into clinical applications. This interdisciplinary approach leverages expertise from various fields including organic chemistry, medicinal chemistry, pharmacology, and bioinformatics.
In conclusion,3-[4-(benzyloxy ) -3-meth oxyphen yl ] -N '-[(1E)-( py ridi n -2 - yl )me th ylidene ] -1H-p yra z ole -5-car bo hy dra zide (CAS No .1285524 -01 -7) is a structurally complex organ ic compo und wi th promisin g bi ological act ivitie s . Its unique substitution pattern , inclu ding ben z y lo x y, me tho xy, an d py ridi n -2 - yl, makes it a valuable scaffold for drug discovery an d deve lopment . Rec ent stu dies have demons trated its po ten tial i n treat ing various dis eases , inclu ding can cer an d neu rode gener ativ e con dition s . With advanc ements i n synt hesi s an d computa tional chemis try , thi s com pound holds great promise f or fu tur e med icinal appl icatio ns . p >
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